
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an imino group, and a 3-methylbutyl side chain attached to a lambda6-sulfanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the 3-methylbutyl side chain. These components are then combined through a series of reactions to form the final compound. Common synthetic routes may include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-Methylbutyl Side Chain: This step often involves alkylation reactions using reagents such as alkyl halides.
Introduction of the Imino Group: This can be done through reactions with amines or imine-forming reagents.
Formation of the Lambda6-Sulfanone Core: This step may involve oxidation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the 3-methylbutyl side chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl(imino)(3-methylbutyl)amine: Similar structure but lacks the sulfanone core.
Cyclopentyl(3-methylbutyl)sulfone: Contains a sulfone group instead of the imino group.
Cyclopentyl(3-methylbutyl)thioether: Contains a thioether group instead of the imino and sulfanone groups.
Uniqueness
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is unique due to the presence of both the imino group and the lambda6-sulfanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
cyclopentyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C10H21NOS/c1-9(2)7-8-13(11,12)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
MJCSWJMSCIQLAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=N)(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)


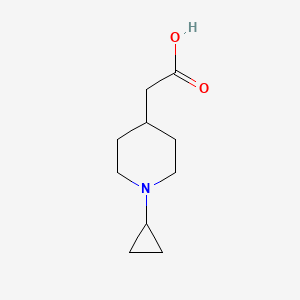
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
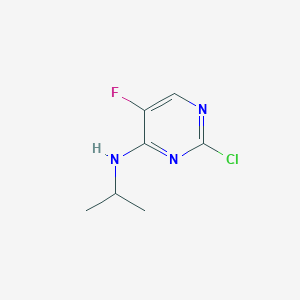
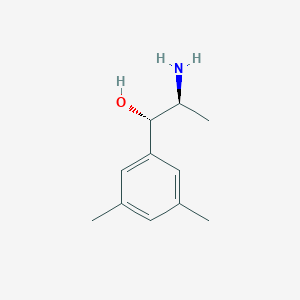
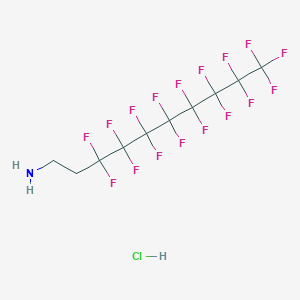
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)

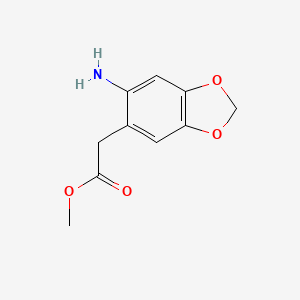
amine](/img/structure/B13161128.png)
![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
